14-Deoxyandrographolide

Overview

Description

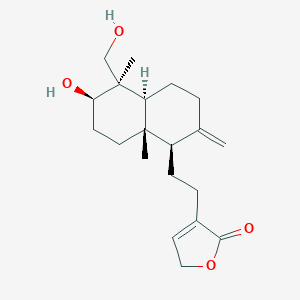

14-Deoxyandrographolide (C₂₀H₃₀O₄, MW: 334.45 g/mol) is a diterpenoid lactone derived from Andrographis paniculata, a plant traditionally used for its medicinal properties . It is structurally characterized by the absence of a hydroxyl group at the C-14 position compared to its parent compound, andrographolide . This modification influences its pharmacological profile, including hepatoprotective, immunomodulatory, and antiviral activities . Its mechanism of action involves activation of AMPK, NOS, and cAMP pathways, which mitigate oxidative stress and TNF-α-mediated apoptosis in liver cells .

Preparation Methods

Extraction of 14-Deoxyandrographolide from Andrographis paniculata

The aerial parts of Andrographis paniculata (leaves and stems) serve as the primary source of 14-DAG . Extraction begins with solvent-based separation to isolate crude diterpenoid fractions.

Solvent Selection and Preliminary Isolation

The n-butanol extract of A. paniculata is widely utilized for initial isolation due to its efficacy in solubilizing diterpenoids . Fresh or dried plant material is ground into a fine powder and subjected to sequential solvent extraction. Polar solvents such as methanol or ethanol are first employed to remove chlorophyll and non-target compounds, followed by n-butanol to concentrate diterpenoid fractions . For instance, a methanol extract of in vitro-grown A. paniculata has been shown to yield 14-DAG-rich fractions after subsequent partitioning with chloroform and n-butanol .

Optimization of Extraction Conditions

Key parameters influencing extraction efficiency include solvent polarity, temperature, and extraction duration. A study isolating 14-DAG reported optimal yields when using n-butanol at room temperature over 48 hours, minimizing thermal degradation of labile functional groups . The resulting crude extract is then concentrated under reduced pressure to obtain a semisolid residue, which undergoes further purification.

Purification via Column Chromatography

Column chromatography remains the cornerstone of 14-DAG purification, leveraging differences in polarity between diterpenoids and contaminants.

Stationary and Mobile Phase Selection

Silica gel (60–120 mesh) is the preferred stationary phase due to its high surface area and compatibility with terpenoid separations . Mobile phases typically involve gradients of chloroform and methanol, which selectively elute 14-DAG based on its intermediate polarity. For example, a stepwise gradient from chloroform:methanol (98:2) to 100% methanol has been employed to fractionate crude extracts .

Table 1: Solvent Gradients for 14-DAG Elution

| Gradient Step | Chloroform:Methanol Ratio | Target Fraction |

|---|---|---|

| 1 | 98:2 | Non-polar |

| 2 | 95:5 | Lipids |

| 3 | 90:10 | Early diterpenoids |

| 4 | 80:20 | 14-DAG |

| 5 | 50:50 | Polar compounds |

Fraction Collection and Crystallization

Fractions eluted at chloroform:methanol ratios of 80:20 to 70:30 are pooled and evaporated to dryness . The residue is treated with petroleum ether to remove residual lipids, followed by recrystallization in chloroform to obtain colorless crystals of 14-DAG . Crystallization efficiency depends on solvent polarity and cooling rates, with slower crystallization yielding higher-purity products .

Structural Elucidation of this compound

Confirming the identity of 14-DAG requires multimodal spectroscopic and crystallographic analysis.

Infrared (IR) Spectroscopy

IR spectra of 14-DAG exhibit characteristic absorption bands corresponding to its functional groups. Notable peaks include:

-

1725 cm⁻¹ : C=O stretch of the lactone ring.

-

1640 cm⁻¹ : C=C stretch of the conjugated diene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed insights into the molecular framework. Key assignments include:

-

δ 4.70 ppm (1H, d) : Proton at C-3β of the decalin system.

-

δ 5.30 ppm (1H, t) : Olefinic protons at C-8(17) and C-13(14) .

Mass Spectrometry (MS)

High-resolution MS confirms the molecular formula C₂₀H₃₀O₄, with a base peak at m/z 332.2 corresponding to the molecular ion [M+H]⁺ .

X-ray Crystallography

Single-crystal X-ray diffraction has resolved the planar lactone ring and trans-fused decalin system of 14-DAG . The crystal structure (monoclinic, space group P2₁) reveals an equatorial side chain orientation stabilized by intramolecular O—H···O hydrogen bonds .

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 6.409(3) Å |

| b = 2.675(2) Å | |

| c = 10.110(4) Å | |

| β angle | 124.4(1)° |

| Volume | 124.5 ų |

Quality Control and Validation

Purity Assessment

Melting point determination serves as a preliminary purity check, with 14-DAG exhibiting a sharp melting point at 235°C . High-performance liquid chromatography (HPLC) with UV detection at 220 nm further validates purity, achieving >98% homogeneity in optimized protocols .

Chemical Reactions Analysis

Types of Reactions: 14-Deoxyandrographolide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 14-deoxy-11,12-didehydroandrographolide.

Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Pyridinium dichromate is commonly used for oxidation reactions.

Reduction: Sodium borohydride is often used for reduction reactions.

Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.

Major Products:

14-Deoxy-11,12-didehydroandrographolide: Formed through oxidation.

12-Substituted-14-deoxyandrographolide derivatives: Formed through substitution reactions.

Scientific Research Applications

Hepatoprotective Effects

Mechanism of Action:

14-DAG has been shown to desensitize hepatocytes to tumor necrosis factor-alpha (TNF-α)-induced apoptosis. Research indicates that it down-regulates the formation of the death-inducing signaling complex, which is crucial in mediating apoptosis in liver cells. This desensitization occurs through the release of the TNF receptor (TNFRSF1A) from the cell surface, thereby diminishing the apoptotic signal .

Case Study Findings:

- In vitro studies demonstrated that pre-treatment with 14-DAG enhances microsomal Ca-ATPase activity via the nitric oxide/cGMP pathway, leading to increased calcium influx into hepatocytes. This biochemical alteration contributes to the protective effects against TNF-α-mediated cell death .

- The compound's ability to modulate cellular signaling pathways suggests potential therapeutic strategies for liver dysfunctions associated with excessive apoptosis .

Anti-Inflammatory Properties

Research Insights:

14-DAG exhibits significant anti-inflammatory effects by influencing nitric oxide production in cultured human endothelial cells. This modulation can be critical in managing inflammatory diseases where nitric oxide plays a pivotal role .

Application Context:

The anti-inflammatory properties of 14-DAG may be harnessed in treating conditions characterized by chronic inflammation, such as autoimmune diseases and metabolic disorders.

Antimicrobial Activity

Biofilm Inhibition:

Recent studies have highlighted the efficacy of 14-deoxy-11,12-didehydroandrographolide (a derivative of 14-DAG) in inhibiting biofilm formation by Pseudomonas aeruginosa. This bacterium is known for its resistance to antibiotics and its ability to form biofilms, making infections difficult to treat .

Synergistic Effects:

When combined with conventional antibiotics such as azithromycin or gentamicin, 14-deoxy-11,12-didehydroandrographolide significantly enhances the reduction of biofilm development, demonstrating potential as an adjunctive therapy in bacterial infections .

Summary Table of Applications

Mechanism of Action

14-Deoxyandrographolide exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and modulates the activity of macrophages and neutrophils.

Anti-tumor: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Antiviral: Inhibits viral replication by interfering with viral entry, gene replication, and protein synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Physicochemical Properties

Key analogues of 14-deoxyandrographolide include:

- Andrographolide (C₂₀H₃₀O₅, MW: 350.45 g/mol): Contains a hydroxyl group at C-13.

- Neoandrographolide (C₂₆H₄₀O₈, MW: 480.59 g/mol): A glycosylated derivative with enhanced solubility.

- 14-Deoxy-11,12-didehydroandrographolide (C₂₀H₂₈O₄, MW: 332.43 g/mol): Features a double bond between C-11 and C-12 .

Table 1: Structural and Physicochemical Comparison

2.2 Pharmacological Activities

Table 3: Antiviral Docking Results

2.4 Blood-Brain Barrier (BBB) Permeability

LogBB Values :

Biological Activity

14-Deoxyandrographolide (14-DAG) is a bioactive compound derived from Andrographis paniculata, a medicinal plant known for its therapeutic properties. This article explores the biological activities of 14-DAG, focusing on its hepatoprotective effects, antimicrobial properties, and potential applications in treating various diseases.

Chemical Structure

14-DAG is characterized by its unique diterpene structure, which includes a β-lactone ring and modifications at specific positions that enhance its biological activity. The absence of a hydroxyl group at the C-14 position distinguishes it from other andrographolides, impacting its pharmacological properties.

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective effects of 14-DAG, particularly in relation to tumor necrosis factor-alpha (TNF-α)-induced apoptosis in hepatocytes.

- Desensitization to Apoptosis : 14-DAG has been shown to down-regulate the formation of the death-inducing signaling complex (DISC), which is crucial for TNF-α-mediated apoptosis. This desensitization leads to reduced cell death in hepatocytes exposed to TNF-α .

- Calcium Influx Modulation : The compound enhances microsomal Ca-ATPase activity via the nitric oxide/cGMP pathway, promoting calcium influx into cellular vesicles. This process facilitates the release of full-length TNFRSF1A (the receptor for TNF-α), ultimately diminishing TNF-α signaling and protecting hepatocytes from apoptosis .

Case Study: Hepatocyte Protection

In vitro experiments demonstrated that pretreatment with 14-DAG significantly reduced apoptosis in primary hepatocyte cultures when exposed to TNF-α. The protective effect was quantitatively assessed through biochemical assays and immunoblotting techniques .

Antimicrobial Properties

14-DAG exhibits significant antimicrobial activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa.

Biofilm Inhibition

- Quorum Sensing Interference : Studies indicate that 14-DAG disrupts bacterial quorum sensing (QS), a communication mechanism essential for biofilm formation. At sub-MIC concentrations, it synergistically enhances the efficacy of antibiotics like azithromycin and gentamicin, achieving up to 92% inhibition of biofilm production .

- Extracellular Polymeric Substances Reduction : Treatment with 14-DAG resulted in a notable decrease in the production of extracellular polymeric substances and pyocyanin levels, contributing to its effectiveness against bacterial infections .

Antiviral Activity

Emerging research suggests that 14-DAG may also possess antiviral properties. It has been shown to inhibit foot-and-mouth disease virus (FMDV) replication by targeting viral proteases.

The compound interferes with the activity of FMDV's main protease (3C pro), leading to reduced viral replication and enhanced expression of interferon-stimulating genes (ISGs). This dual action not only hampers viral replication but also boosts host immune responses .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying 14-Deoxyandrographolide’s hepatoprotective effects?

- Answer: this compound (14-DAG) exerts hepatoprotection via AMP-activated protein kinase (AMPK) activation, which suppresses lipogenesis (e.g., downregulating SREBP-1c, ACC, FAS) and enhances fatty acid oxidation through SIRT1 upregulation . Additionally, it modulates the NO/cGMP pathway to reduce oxidative stress by activating constitutive nitric oxide synthase (cNOS) and improving redox signaling . In ethanol-induced hepatosteatosis models, 14-DAG restores AMPK activity, reducing hepatic triglyceride accumulation .

Q. How does 14-DAG desensitize hepatocytes to TNF-α-mediated apoptosis?

- Answer: 14-DAG induces calcium-dependent release of TNF receptor superfamily member 1A (TNFRSF1A) from hepatocytes, reducing surface receptor availability and blocking TNF-α signaling. This involves enhanced microsomal Ca-ATPase activity via the NO/cGMP pathway, leading to intracellular calcium flux and formation of TNFRSF1A-ARTS-1-NUCB2 complexes .

Q. What experimental models are commonly used to study 14-DAG’s efficacy?

- Answer:

- In vivo: Ethanol-fed rat models (8-week exposure) for studying alcoholic liver disease .

- In vitro: Human hepatocellular carcinoma cell lines (e.g., HepG2) for apoptosis and signaling studies .

- Key endpoints: Serum ALT/AST levels, histopathology, lipidomics (e.g., acetyl-CoA, malonyl-CoA), and immunoblotting for AMPK/SIRT1 pathways .

Q. What quality control methods ensure 14-DAG purity in research settings?

- Answer: High-performance liquid chromatography (HPLC) with UV detection (98%+ purity), validated using reference standards . Mobile phases (acetonitrile/water) optimize separation of diterpenoid analogs like 14-deoxy-11,12-didehydroandrographolide . Storage at -20°C in desiccated conditions prevents degradation .

Advanced Research Questions

Q. How does 14-DAG interact with adenylate cyclase to influence cAMP signaling?

- Answer: 14-DAG activates adenylate cyclase, increasing cAMP levels, which modulates downstream effectors (e.g., PKA). This cascade reduces caveolin-1 expression, enhancing cNOS activity and NO production. Elevated NO upregulates γ-glutamylcysteine synthetase, boosting glutathione synthesis and mitigating oxidative stress in ethanol-treated hepatocytes .

Q. What contradictions exist between in vitro and in vivo data on 14-DAG’s calcium channel modulation?

- Answer: While in vitro studies highlight 14-DAG’s calcium channel-blocking activity (e.g., vasorelaxation in aortic tissues ), in vivo models show paradoxical calcium influx in hepatocytes via Ca-ATPase activation . This discrepancy may arise from tissue-specific effects or differential expression of calcium-handling proteins.

Q. What computational approaches predict 14-DAG’s pharmacokinetics and toxicity?

- Answer: In silico tools (e.g., pKCSM) predict favorable oral bioavailability and low toxicity for 14-DAG. Key parameters include high intestinal absorption (HIA >90%) and minimal inhibition of cytochrome P450 enzymes . However, experimental validation is required for CNS permeability and metabolite profiling.

Q. How does 14-DAG compare to other Andrographis paniculata diterpenoids in analytical quantification?

- Answer: UPLC methods using C18 columns (1.7 µm) resolve 14-DAG from analogs (e.g., andrographolide, neoandrographolide) with retention times <12 minutes. Acetonitrile-based mobile phases improve resolution compared to methanol, critical for standardizing herbal extracts .

Q. What challenges arise in isolating 14-DAG from plant matrices?

- Answer: Co-elution with structurally similar diterpenoids (e.g., 14-deoxy-11,12-didehydroandrographolide) necessitates optimized liquid-liquid fractionation (LLF) or column chromatography. Purity is confirmed via NMR (e.g., stereochemical verification at C-1, C-4a, C-5, C-6, C-8a) .

Q. How does 14-DAG’s AMPK activation differ from pharmacological AMPK agonists?

- Answer: Unlike direct agonists (e.g., AICAR), 14-DAG indirectly activates AMPK via cAMP-PKA signaling, which may reduce off-target effects. This pathway is particularly effective in ethanol-impaired hepatocytes, where mitochondrial dysfunction dampens AMPK responsiveness .

Q. Methodological Considerations

- Solubility: Use acetonitrile or chloroform for stock solutions (10 mM in DMSO); avoid aqueous buffers due to low solubility .

- Dosage in vivo: 10–25 mg/kg/day in ethanol-fed rats, administered orally for 4 weeks .

- Analytical validation: Include internal standards (e.g., andrograpanin) to correct for matrix effects in plant extracts .

Properties

IUPAC Name |

4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3/t15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRNTWSGBWPJGS-YSDSKTICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904638 | |

| Record name | 14-Deoxyandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4176-97-0 | |

| Record name | Deoxyandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Deoxyandrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Deoxyandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-DEOXYANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN91FAQ6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.